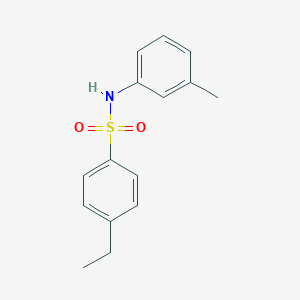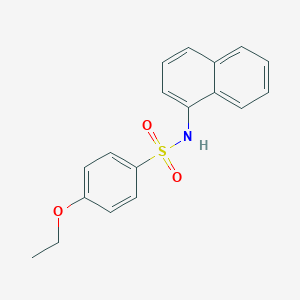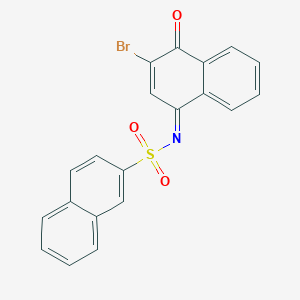![molecular formula C27H28N2O5S B281823 N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves the inhibition of certain enzymes and signaling pathways involved in inflammation and oxidative stress. This leads to a reduction in the production of inflammatory cytokines and reactive oxygen species, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide can modulate several biochemical and physiological processes. It has been shown to inhibit the proliferation of cancer cells, reduce oxidative stress, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted inhibition and reduces the potential for off-target effects. However, one limitation is the lack of studies on its toxicity and pharmacokinetics, which can affect its potential clinical applications.
Orientations Futures
There are several potential future directions for the study of N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study its toxicity and pharmacokinetics to determine its safety and efficacy in clinical settings. Additionally, the development of novel analogs and derivatives of the compound can lead to the discovery of more potent and selective inhibitors.
Méthodes De Synthèse
The synthesis of N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves several steps. The first step is the synthesis of 3-methoxydibenzo[b,d]furan-2-carboxylic acid, which is then converted to its acid chloride. The acid chloride is then reacted with 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide to yield the final product. This synthesis method has been optimized to produce the compound in high yields and purity.
Applications De Recherche Scientifique
N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
Formule moléculaire |
C27H28N2O5S |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
N-(3-methoxydibenzofuran-2-yl)-4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C27H28N2O5S/c1-19-10-12-20(13-11-19)35(31,32)29(18-27(30)28-14-6-3-7-15-28)23-16-22-21-8-4-5-9-24(21)34-25(22)17-26(23)33-2/h4-5,8-13,16-17H,3,6-7,14-15,18H2,1-2H3 |
Clé InChI |
XUJRQPZLEUOFSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3=C(C=C4C(=C3)C5=CC=CC=C5O4)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3=C(C=C4C(=C3)C5=CC=CC=C5O4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)


![3-{[(4-Ethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281745.png)
![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)




![N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281762.png)
![N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281764.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281768.png)
![N-(4-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281770.png)
![N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281772.png)